Lipophilicity Comparison vs. Non-Chlorinated Analog
N-(3,4-Dichlorobenzyl)-2-cyanoacetamide exhibits a computed LogP of 2.91 (ChemSrc) , whereas the non‑chlorinated parent compound N‑benzyl‑2‑cyanoacetamide (CAS 10412-93-8) has reported LogP values of 0.21 to 1.61 [1]. The target compound is thus 1.3–2.7 log units more lipophilic, corresponding to an approximately 20‑ to 500‑fold higher octanol‑water partition coefficient. This substantial difference affects solubility profiles, membrane permeability predictions, and reversed‑phase chromatographic retention times.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.91 (computed) |
| Comparator Or Baseline | N‑Benzyl‑2‑cyanoacetamide (CAS 10412-93-8): LogP = 0.21 (ChemicalBook); LogP = 1.61 (Molbase) |
| Quantified Difference | ΔLogP = +1.30 to +2.70 [target minus comparator] |
| Conditions | Computed/predicted LogP values from authoritative chemical databases; no single experimental measurement paradigm specified |
Why This Matters
Procurement decisions for building blocks used in medicinal chemistry or agrochemical lead optimization must account for LogP because it directly influences compound partitioning in biological assays and chromatographic purification—selecting the non‑chlorinated analog would yield a drastically different property profile.
- [1] Molbase. 2-Cyano-N-(phenylmethyl)-acetamide (CAS 10412-93-8). Physical Properties: LogP 1.60738. View Source
